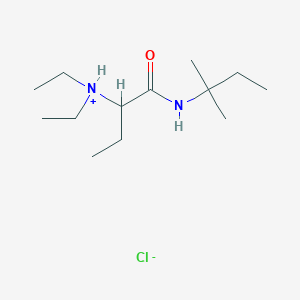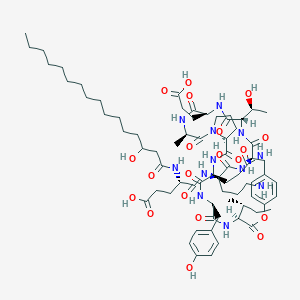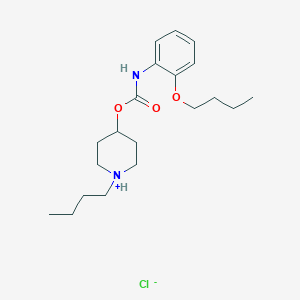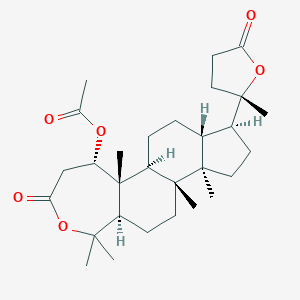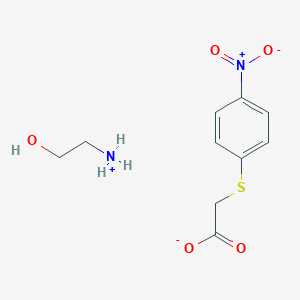
2-hydroxyethylazanium;2-(4-nitrophenyl)sulfanylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxyethylazanium;2-(4-nitrophenyl)sulfanylacetate is a chemical compound with the CAS number 105892-18-0. This compound is a combination of acetic acid and 2-aminoethanol, with a 4-nitrophenylthio group attached. It is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyethylazanium;2-(4-nitrophenyl)sulfanylacetate typically involves the reaction of acetic acid with 4-nitrophenylthiol and 2-aminoethanol. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the reaction. The exact synthetic route can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to ensure a consistent and high-quality product. The process may include steps such as purification and crystallization to achieve the desired compound specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxyethylazanium;2-(4-nitrophenyl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where the nitro group or the thio group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives .
Aplicaciones Científicas De Investigación
2-hydroxyethylazanium;2-(4-nitrophenyl)sulfanylacetate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-hydroxyethylazanium;2-(4-nitrophenyl)sulfanylacetate involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites on enzymes, altering their activity and affecting biochemical pathways. The specific pathways involved depend on the biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-hydroxyethylazanium;2-(4-nitrophenyl)sulfanylacetate include:
- ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (2:1)
- ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (1:2)
- ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (3:1)
Uniqueness
The uniqueness of this compound lies in its specific ratio of components and the presence of the 4-nitrophenylthio group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Propiedades
Número CAS |
105892-18-0 |
|---|---|
Fórmula molecular |
C10H14N2O5S |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
2-hydroxyethylazanium;2-(4-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C8H7NO4S.C2H7NO/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13;3-1-2-4/h1-4H,5H2,(H,10,11);4H,1-3H2 |
Clave InChI |
PHGRMMVCLZDVJI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)[O-].C(CO)[NH3+] |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)[O-].C(CO)[NH3+] |
Sinónimos |
ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


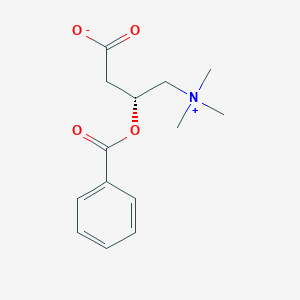
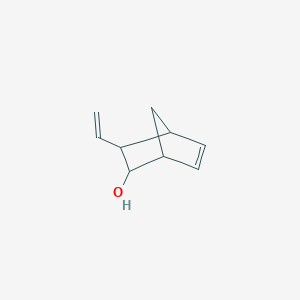
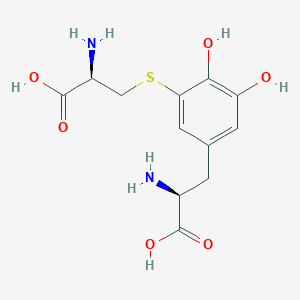
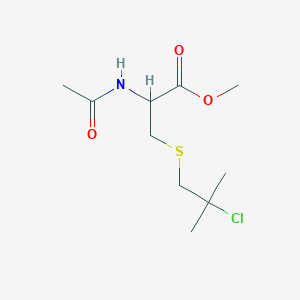
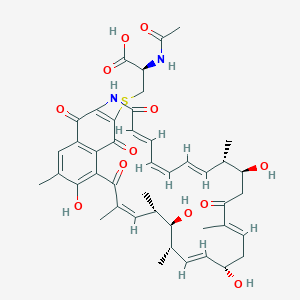
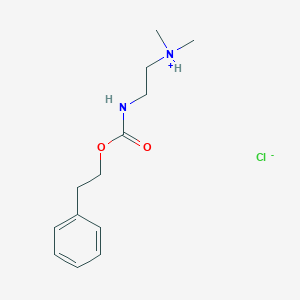
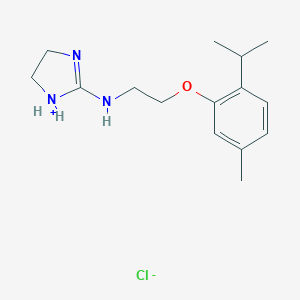
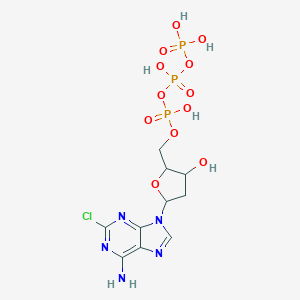
![2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5,15-dichloro-22-(3-chloro-4-hydroxyphenyl)-32,35,37-trihydroxy-19-[[2-(methylamino)-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]acetyl]amino]-20,23,26,42,44-pentaoxo-18,48-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B216642.png)

